

# The Convergent Pathway to Paulomycin B and its Congeners: A Technical Guide

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## Compound of Interest

Compound Name: *Paulomycin B*

Cat. No.: *B15567904*

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## Abstract

The paulomycins, a family of structurally unique glycosylated antibiotics, exhibit potent activity against Gram-positive bacteria. Their intricate molecular architecture, featuring a distinctive paulic acid moiety, a D-allose sugar, and a variable L-paulomycose unit, has garnered significant interest from the scientific community. This technical guide provides an in-depth exploration of the biosynthetic pathway of **Paulomycin B** and its related analogs, including paulomycins A, C, D, E, and F. We delve into the genetic organization of the biosynthetic gene clusters, the enzymatic cascade responsible for the assembly of the paulomycin scaffold, and the tailoring reactions that give rise to the diverse members of this antibiotic family. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antimicrobial agents.

## Introduction

The paulomycins are a class of natural products produced by various *Streptomyces* species, including *Streptomyces paulus*, *Streptomyces* sp. YN86, and the widely used heterologous host, *Streptomyces albus* J1074.<sup>[1][2]</sup> Paulomycin A and B are the most well-characterized members of this family, with their biosynthesis being the subject of extensive investigation. The core structure of paulomycins consists of a paulomycinone aglycone, which is glycosylated with D-allose and L-paulomycose. The L-paulomycose moiety is further acylated, and the entire structure is capped with a unique paulic acid residue, which is crucial for their biological activity.

[3] This guide will elucidate the convergent biosynthetic strategy employed by *Streptomyces* to construct these complex molecules, providing a comprehensive overview of the genes, enzymes, and chemical intermediates involved.

## The Paulomycin Biosynthetic Gene Cluster

The genetic blueprint for **paulomycin** biosynthesis is encoded within a dedicated gene cluster, designated as 'pau' in *S. paulus* and 'plm' in *S. albus*.[4][5] These clusters are highly conserved across different producer strains and contain all the necessary genes for the synthesis of the **paulomycin** backbone, the deoxysugar moieties, and the tailoring enzymes.

## Organization of the Gene Cluster

The **paulomycin** biosynthetic gene cluster is organized into several functional cassettes responsible for different aspects of the biosynthesis:

- Paulomycinone Core Biosynthesis: Genes involved in the synthesis of the aglycone core from chorismate.
- Deoxysugar Biosynthesis: Separate sets of genes for the synthesis of TDP-D-allose and TDP-L-paulomycose.
- Tailoring Enzymes: Genes encoding glycosyltransferases, acyltransferases, methyltransferases, and oxidoreductases that modify the core structure.
- Regulatory and Resistance Genes: Genes that control the expression of the biosynthetic cluster and provide self-resistance to the producing organism.

A detailed list of the genes and their putative functions in the **paulomycin** biosynthetic pathway is provided in the following table.

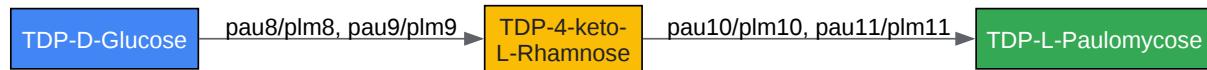
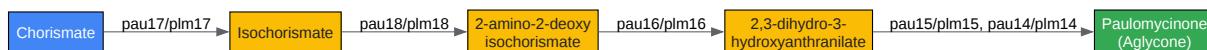
Gene	Proposed Function
pau18/plm18	Chorismate mutase
pau17/plm17	Isochorismate synthase
pau16/plm16	2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase
pau15/plm15	2,3-dihydroxybenzoate-AMP ligase
pau14/plm14	Paulomycinone synthase
pau23/plm23	Glucose-1-phosphate thymidylyltransferase
pau24/plm24	TDP-D-glucose 4,6-dehydratase
pau25/plm25	TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
pau26/plm26	TDP-D-allose synthase
pau8/plm8	TDP-L-rhamnose synthase
pau9/plm9	TDP-4-keto-L-rhamnose 3,5-epimerase
pau10/plm10	TDP-L-paulomycose synthase
pau11/plm11	TDP-L-paulomycose mutase
pau12/plm12	Glycosyltransferase (D-allose attachment)
pau27/plm27	Glycosyltransferase (L-paulomycose attachment)
pau28/plm28	Acyltransferase (paulic acid attachment)
pau29/plm29	Acyl-CoA synthetase (paulic acid activation)
pau30/plm30	Acyltransferase (fatty acid attachment to L-paulomycose)
pau13/plm13	SARP-family transcriptional activator

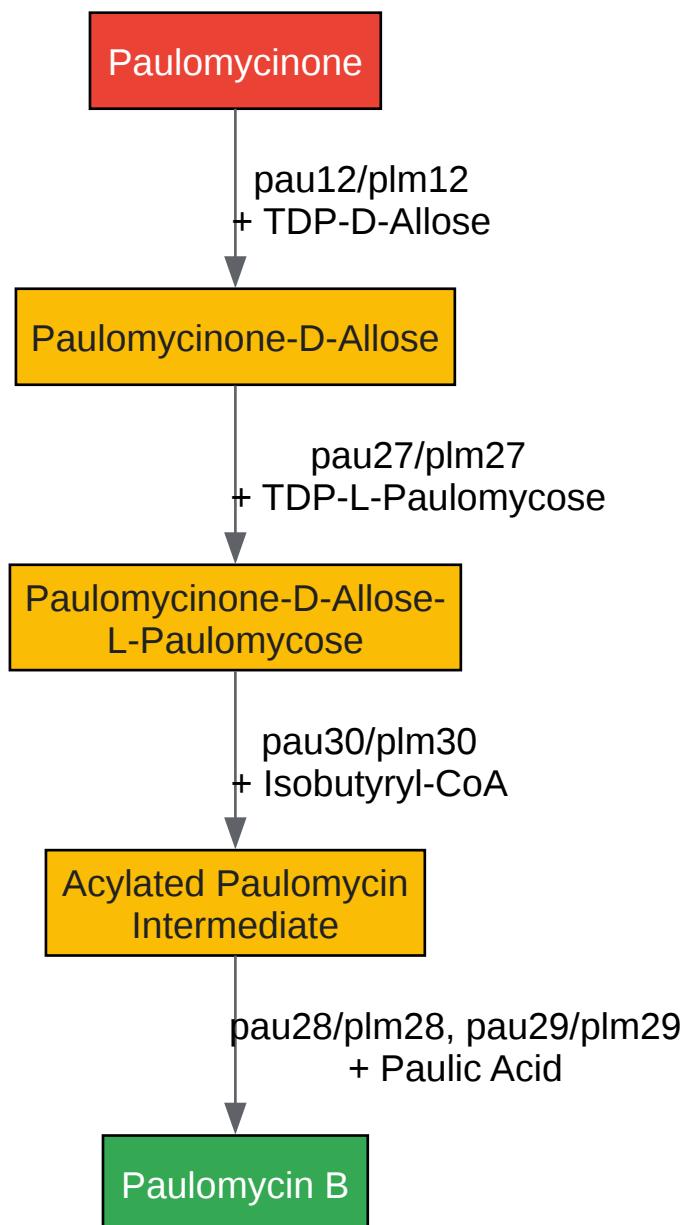
## The Convergent Biosynthetic Pathway

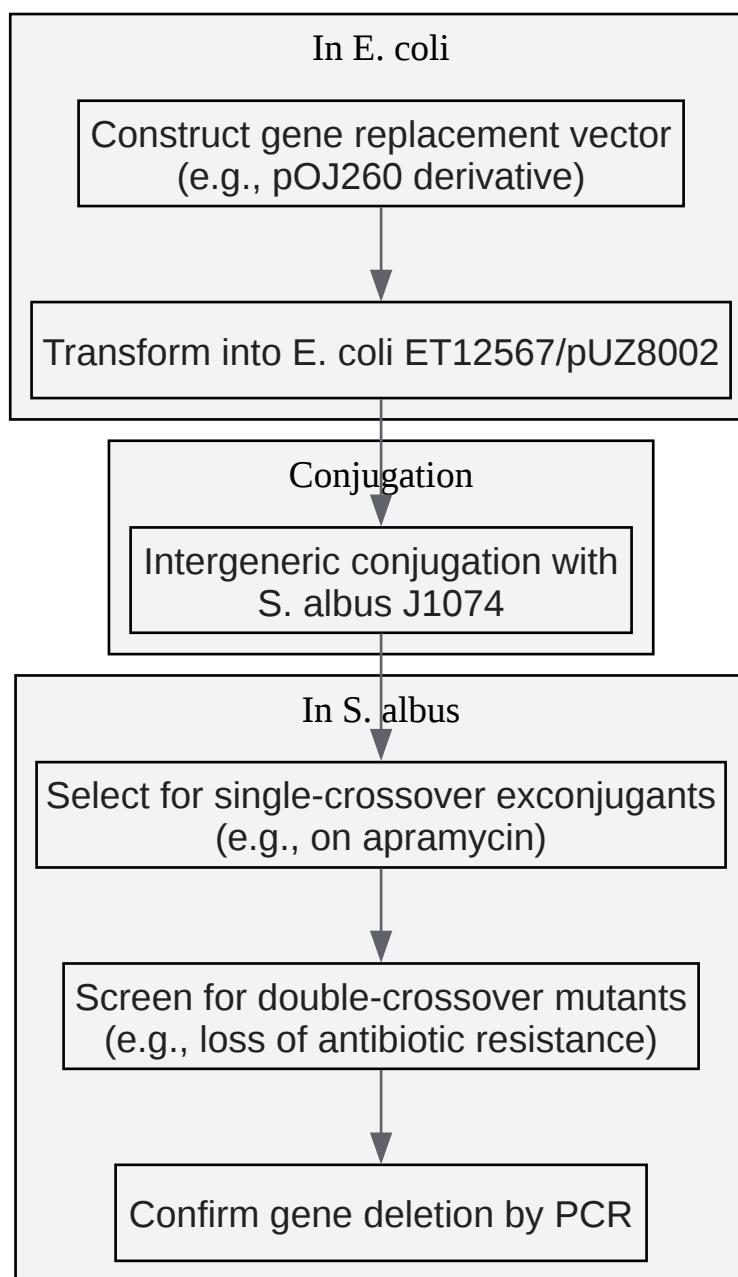
The biosynthesis of **paulomycin B** follows a convergent pathway where the paulomycinone aglycone and the two deoxysugar moieties are synthesized independently before being assembled by glycosyltransferases.

## Biosynthesis of the Paulomycinone Aglycone

The paulomycinone core originates from the shikimate pathway intermediate, chorismate. A series of enzymatic reactions convert chorismate into the unique cyclohexenone core of the paulomycins.





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